Pyrocalciferol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

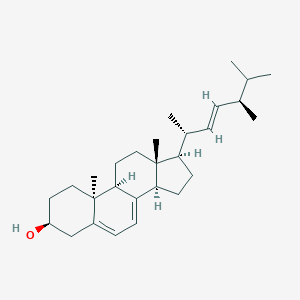

Pyrocalciferol, also known as vitamin D3, is a fat-soluble vitamin that plays an essential role in the regulation of calcium and phosphorus metabolism. It is synthesized in the skin through the action of ultraviolet B radiation on 7-dehydrocholesterol and can also be obtained through dietary sources. Pyrocalciferol has been studied extensively for its role in bone health and has also been linked to a variety of other physiological processes.

Wirkmechanismus

The mechanism of action of pyrocalciferol involves its binding to the Pyrocalciferol D receptor (VDR), which is present in a variety of tissues throughout the body. Once bound to the VDR, pyrocalciferol activates a variety of pathways involved in calcium and phosphorus metabolism, including the absorption of calcium from the gut, the reabsorption of calcium from the kidneys, and the mobilization of calcium from bone.

Biochemische Und Physiologische Effekte

In addition to its role in bone health, pyrocalciferol has been linked to a variety of other physiological processes. Studies have shown that Pyrocalciferol D3 plays a role in immune function, with low levels of Pyrocalciferol D3 being associated with increased risk of infections and autoimmune diseases. Vitamin D3 has also been linked to cardiovascular health, with low levels of Pyrocalciferol D3 being associated with increased risk of hypertension and heart disease. Finally, Pyrocalciferol D3 has been linked to cancer prevention, with studies suggesting that higher levels of Pyrocalciferol D3 may be associated with lower risk of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Pyrocalciferol has a number of advantages as a research tool, including its ability to be synthesized or obtained through dietary sources. However, there are also limitations to its use in lab experiments, including the need for specialized equipment to synthesize or obtain the Pyrocalciferol, as well as the potential for variability in the amount of Pyrocalciferol D3 obtained from different sources.

Zukünftige Richtungen

There are a number of future directions for research on pyrocalciferol, including the development of new methods for synthesizing the Pyrocalciferol, the identification of new physiological processes regulated by Pyrocalciferol D3, and the development of new therapeutic applications for the Pyrocalciferol. Additionally, there is a need for further research on the optimal levels of Pyrocalciferol D3 for different physiological processes, as well as the potential risks associated with excessive Pyrocalciferol D3 intake.

Conclusion:

In conclusion, pyrocalciferol is an essential Pyrocalciferol that plays a crucial role in human health. It is synthesized in the skin through the action of ultraviolet B radiation and can also be obtained through dietary sources. Pyrocalciferol has been extensively studied for its role in bone health and has also been linked to a variety of other physiological processes, including immune function, cardiovascular health, and cancer prevention. There are a number of future directions for research on pyrocalciferol, including the development of new methods for synthesizing the Pyrocalciferol and the identification of new physiological processes regulated by Pyrocalciferol D3.

Synthesemethoden

The synthesis of pyrocalciferol in the skin occurs through a series of reactions involving the conversion of 7-dehydrocholesterol to pre-Pyrocalciferol D3, which is then converted to Pyrocalciferol D3 through a thermal isomerization reaction. The synthesis of Pyrocalciferol D3 can also be achieved through the use of ultraviolet lamps or through chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Pyrocalciferol has been the subject of extensive scientific research due to its importance in human health. Studies have shown that Pyrocalciferol D3 plays a crucial role in maintaining bone health and preventing fractures, particularly in older adults. Vitamin D3 has also been linked to a variety of other physiological processes, including immune function, cardiovascular health, and cancer prevention.

Eigenschaften

CAS-Nummer |

128-27-8 |

|---|---|

Produktname |

Pyrocalciferol |

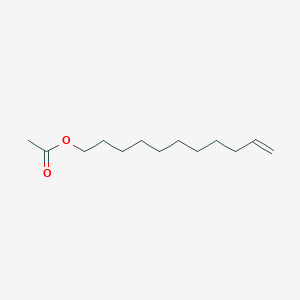

Molekularformel |

C28H44O |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27+,28+/m0/s1 |

InChI-Schlüssel |

DNVPQKQSNYMLRS-OJBTWCRJSA-N |

Isomerische SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

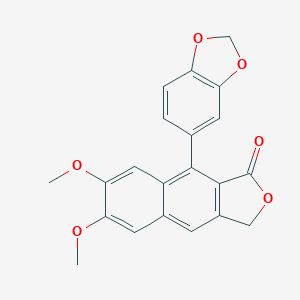

![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

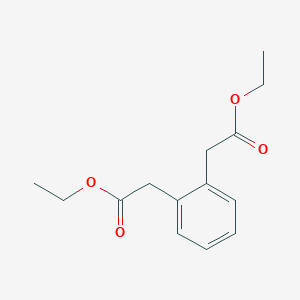

![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)